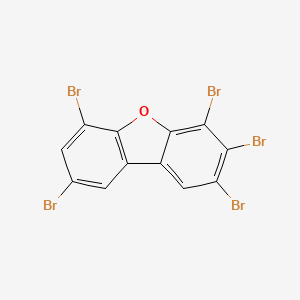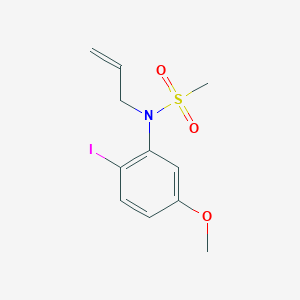
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a methanesulfonamide group, an iodine atom, a methoxy group, and a propenyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where 2-iodo-5-methoxyaniline is reacted with propargyl alcohol in the presence of a palladium catalyst and copper iodide. This reaction forms the propenyl group attached to the phenyl ring. Subsequently, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methanesulfonamide, N-(2-formyl-5-methoxyphenyl)-N-2-propenyl-, while substitution of the iodine atom can produce methanesulfonamide, N-(2-azido-5-methoxyphenyl)-N-2-propenyl-.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- exerts its effects involves interactions with various molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The iodine atom can participate in halogen bonding, affecting molecular recognition processes. The propenyl group can undergo metabolic transformations, leading to active metabolites that interact with specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-: Lacks the propenyl group, resulting in different reactivity and applications.
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-isopropyl-:
Uniqueness
Methanesulfonamide, N-(2-iodo-5-methoxyphenyl)-N-2-propenyl- is unique due to the presence of the propenyl group, which imparts additional reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
185985-39-1 |
|---|---|
Molekularformel |
C11H14INO3S |
Molekulargewicht |
367.21 g/mol |
IUPAC-Name |
N-(2-iodo-5-methoxyphenyl)-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C11H14INO3S/c1-4-7-13(17(3,14)15)11-8-9(16-2)5-6-10(11)12/h4-6,8H,1,7H2,2-3H3 |
InChI-Schlüssel |
PWGDLFUYSCLURJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)I)N(CC=C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)


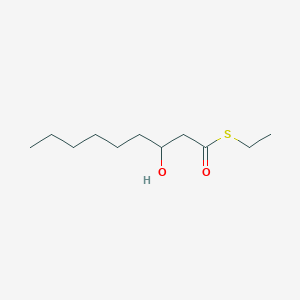
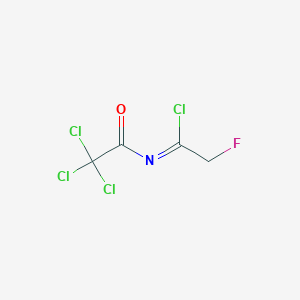
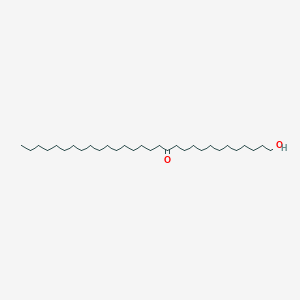

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)

![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
